molecular formula C8H8BFO5 B12098594 4-Borono-5-fluoro-2-methoxybenzoic acid

4-Borono-5-fluoro-2-methoxybenzoic acid

Cat. No.: B12098594
M. Wt: 213.96 g/mol
InChI Key: QVTFPYXYFIGPTD-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methoxybenzoic acid: (CAS Number: 1780187-45-2) is a chemical compound with the molecular formula C₈H₆BrFO₃ It falls within the class of benzoic acid derivatives and contains bromine, fluorine, and methoxy functional groups

    IUPAC Name: 4-bromo-5-fluoro-2-methoxybenzoic acid

    Molecular Weight: 249.04 g/mol

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-bromo-5-fluoro-2-methoxybenzoic acid involves specific reactions and conditions. While I don’t have access to proprietary industrial methods, here’s a general synthetic route:

    Bromination: Start with 2-methoxybenzoic acid and brominate it using a brominating agent (e.g., N-bromosuccinimide, NBS) in an inert solvent (e.g., chloroform). This introduces the bromine atom.

    Fluorination: Next, fluorinate the brominated intermediate using a fluorinating reagent (e.g., potassium fluoride, KF) to replace the bromine with fluorine.

    Acidification: Finally, acidify the fluorinated product to obtain 4-bromo-5-fluoro-2-methoxybenzoic acid.

Industrial Production: Industrial-scale production methods may involve more efficient and optimized processes, but the fundamental steps remain similar.

Chemical Reactions Analysis

4-Bromo-5-fluoro-2-methoxybenzoic acid can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the methoxy group. Common reagents include alkoxides or amines.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation (e.g., converting the carboxylic acid group to an ester) or reduction (e.g., converting the carboxylic acid group to an alcohol).

    Major Products: The major products depend on the specific reaction. For example, substitution may yield substituted benzoic acids or esters.

Scientific Research Applications

Medicinal Chemistry

4-Borono-5-fluoro-2-methoxybenzoic acid is investigated for its potential as a therapeutic agent. The presence of the boronic acid moiety allows it to act as a bioisostere for certain functional groups in drug design, particularly in the development of inhibitors for various enzymes.

  • Case Study : Research has shown that compounds containing boronic acids can effectively inhibit serine/threonine kinases, which are critical in cancer pathways. For instance, modifications of similar compounds have demonstrated enhanced antiproliferative activity against cancer cell lines when fluorine is introduced in specific positions on the aromatic ring .

Biological Studies

The compound is utilized in biological assays to study its interactions with proteins and enzymes. Its ability to form reversible covalent bonds with target proteins makes it a valuable tool in chemical biology.

  • Example : In studies targeting the ALK2 kinase involved in pediatric gliomas, derivatives of boronic acids have been shown to possess significant inhibitory activity, suggesting that similar compounds like this compound could be explored for therapeutic applications against aggressive tumors .

Synthetic Intermediate

In organic synthesis, this compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications that can lead to new derivatives with enhanced properties.

Application AreaDescription
Medicinal ChemistryDevelopment of enzyme inhibitors for cancer treatment and other diseases
Biological StudiesInvestigating protein interactions and enzyme inhibition mechanisms
Synthetic IntermediateUsed as a precursor in the synthesis of complex organic molecules

Mechanism of Action

The precise mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, researchers often compare it with related benzoic acid derivatives. Its uniqueness lies in the combination of bromine, fluorine, and methoxy groups.

Properties

Molecular Formula

C8H8BFO5

Molecular Weight

213.96 g/mol

IUPAC Name

4-borono-5-fluoro-2-methoxybenzoic acid

InChI

InChI=1S/C8H8BFO5/c1-15-7-3-5(9(13)14)6(10)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12)

InChI Key

QVTFPYXYFIGPTD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)C(=O)O)OC)(O)O

Origin of Product

United States

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